N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15291629
InChI: InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-12-5-6-15(20)14(10-12)19(21,22)23/h2-10H,1H3,(H,24,28)
SMILES:
Molecular Formula: C19H13ClF3N3O2
Molecular Weight: 407.8 g/mol

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15291629

Molecular Formula: C19H13ClF3N3O2

Molecular Weight: 407.8 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H13ClF3N3O2
Molecular Weight 407.8 g/mol
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-12-5-6-15(20)14(10-12)19(21,22)23/h2-10H,1H3,(H,24,28)
Standard InChI Key CTCDFOHTDOQSHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Introduction

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C17H14ClF3N3O and a molecular weight of approximately 373.76 g/mol. This compound features a dihydropyridazine core, which is a bicyclic structure, along with several functional groups including a carboxamide and a trifluoromethyl group. The presence of halogen substituents, such as chlorine and fluorine, is significant as these can influence the compound's biological activity.

Synthesis and Chemical Reactivity

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yield and purity of the final product. The compound's reactivity is attributed to its functional groups, which can participate in various chemical reactions to modify the compound or synthesize related compounds.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural features and the presence of halogen substituents. Compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would need to be evaluated through empirical studies.

Interaction Studies and Mechanism of Action

Interaction studies involving this compound would focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as molecular docking, enzyme assays, and receptor binding assays are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
1-(4-Chloro-3-trifluoromethylphenyl)-2-hydrazinecarbothioamideContains hydrazine and thiocarbonyl groupsAntimicrobial
2-Amino-N-[4-chloro-3-trifluoromethylphenyl]acetamideContains an amine and acetamide groupAnticancer
5-Trifluoromethylpyrimidine derivativesPyrimidine core with trifluoromethyl substitutionAnti-inflammatory

These compounds highlight the diversity of chemical modifications possible within this class and their respective biological activities.

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